Z-Phe-phe-phe-OH

説明

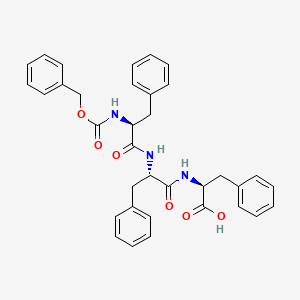

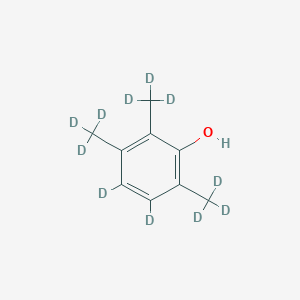

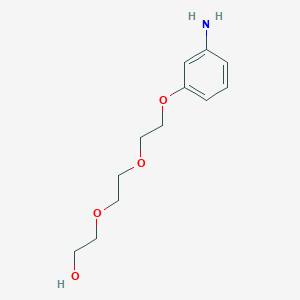

Z-Phe-phe-phe-OH is a peptide derivative composed of three phenylalanine (Phe) amino acids linked together. The “Z” prefix indicates that the N-terminal amino group is protected by a benzyloxycarbonyl (Z) group. This compound is often used in peptide chemistry and drug research due to its interesting self-assembly properties .

Synthesis Analysis

The synthesis of Z-Phe-phe-phe-OH involves sequential coupling of three phenylalanine residues. The N-terminal amino group is protected with a benzyloxycarbonyl group, and the C-terminal carboxyl group remains unmodified. Solid-phase peptide synthesis (SPPS) is commonly employed for its efficient assembly .

Molecular Structure Analysis

The molecular formula of Z-Phe-phe-phe-OH is C~17~H~17~NO~4~ , with an average mass of 299.321 Da . The monoisotopic mass is approximately 299.12 Da . The compound contains one defined stereocenter .

Chemical Reactions Analysis

科学的研究の応用

Photocatalytic Hydrogen Evolution

Z-Phe-phe-phe-OH, a modified amino acid, has been explored in the context of photocatalytic hydrogen evolution (PHE). For example, the construction of Z-scheme systems incorporating defect-rich g-C3N4 nanosheets and TiO2 nanoparticles has shown promise in enhancing PHE rates. These systems, with dual defective strategies, offer higher stability and recyclability, crucial for efficient photocatalysis (Gao et al., 2019).

Synthesis of Bitter-Taste Dipeptide

Z-Phe-phe-phe-OH has been utilized in the synthesis of bitter-taste dipeptides like Ala-Phe. This synthesis is part of green technologies aiming to produce high-solubility, low-toxicity compounds for potential food industry applications. The process involves biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles, demonstrating the versatility of Z-Phe-phe-phe-OH in various synthetic routes (Ungaro et al., 2015).

Self-Assembly Studies

Research on the self-assembly of carbobenzoxyphenylalanine (Z-Phe-OH) has revealed its potential in forming well-defined structures like fibers and spherical formations. These studies provide insights into the simple fabrication and design of novel materials using modified amino acids, indicating significant applications in material science (Gour et al., 2021).

Peptide Synthesis

Z-Phe-phe-phe-OH has also been investigated in peptide synthesis. For instance, the recombinant Fasciola hepatica cathepsin L1 was used to synthesize tripeptides using Z-Phe-phe-phe-OH as an acyl acceptor. This highlights its potential in enzymatic peptide synthesis, expanding the applications of parasite proteases in peptide chemistry (Ruth et al., 2006).

Photocatalytic Applications

In another study, ZnO-dotted porous ZnS cluster microspheres were designed for high-efficient, Pt-free photocatalytic hydrogen evolution, where Z-Phe-phe-phe-OH could potentially play a role. The dotting of ZnO in these structures facilitates the separation of photo-generated electrons/holes, leading to more efficient hydrogen evolution. This application showcases the broader scope of Z-Phe-phe-phe-OH in photocatalytic technologies (Wu et al., 2015).

特性

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35N3O6/c39-32(37-31(34(41)42)23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)36-33(40)30(22-26-15-7-2-8-16-26)38-35(43)44-24-28-19-11-4-12-20-28/h1-20,29-31H,21-24H2,(H,36,40)(H,37,39)(H,38,43)(H,41,42)/t29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDHGVWUXAXFMT-CHQNGUEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Phe-phe-phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-dichlorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone](/img/structure/B1472692.png)

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472695.png)

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472697.png)

![{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B1472702.png)